molecular formula C12H10O3 B12110222 3-Acetyl-6-methylcoumarin

3-Acetyl-6-methylcoumarin

Cat. No.: B12110222
M. Wt: 202.21 g/mol
InChI Key: MJMJREHDIIIUHN-UHFFFAOYSA-N
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Description

6-Methyl-3-acetyl-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C12H10O3. It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-acetyl-2H-1-benzopyran-2-one typically involves the reaction of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at elevated temperatures, around 100°C, and involves the gradual addition of the catalyst over a period of 45 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-acetyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring, enhancing their chemical and biological properties.

Scientific Research Applications

6-Methyl-3-acetyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6-Methyl-3-acetyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of protein kinase Cδ (PKCδ), which plays a crucial role in cell signaling pathways. By inhibiting PKCδ, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-acetyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PKCδ and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-acetyl-6-methylchromen-2-one

InChI

InChI=1S/C12H10O3/c1-7-3-4-11-9(5-7)6-10(8(2)13)12(14)15-11/h3-6H,1-2H3

InChI Key

MJMJREHDIIIUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C

Origin of Product

United States

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